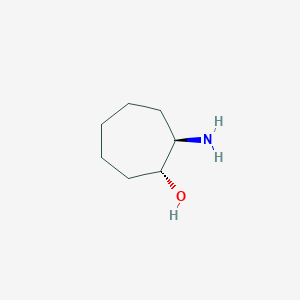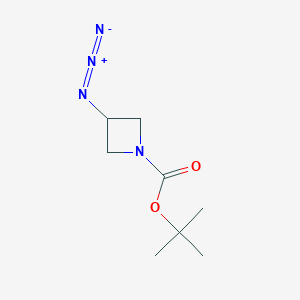![molecular formula C9H6F3N3O B3042007 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine CAS No. 462659-89-8](/img/structure/B3042007.png)
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine
Descripción general
Descripción
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a range of biological activities, including antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine typically involves the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Trifluoromethyl-phenyl)-1,2,4-triazole-3-ylamine
- 5-(3-Trifluoromethyl-phenyl)-1,3,4-oxadiazol-2-ylamine
- 5-(3-Trifluoromethyl-phenyl)-1,2,4-thiadiazol-3-ylamine
Uniqueness
Compared to similar compounds, 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine stands out due to its specific electronic properties and stability. The presence of the trifluoromethyl group and the oxadiazole ring imparts unique reactivity and binding characteristics, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNSAPBOZFAHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214228 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462659-89-8 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462659-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)







![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)




